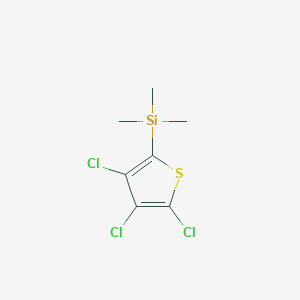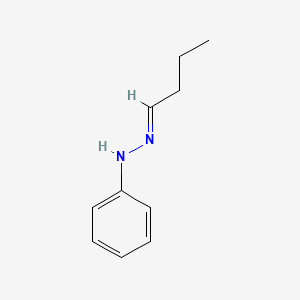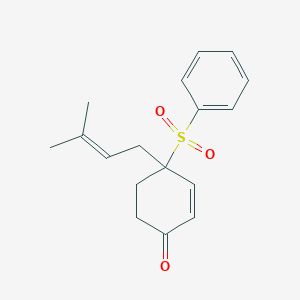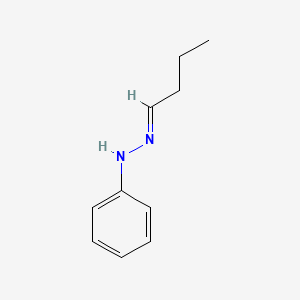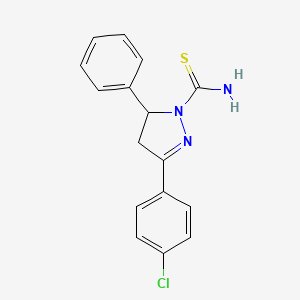![molecular formula C16H17Cl2N3 B11941332 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline CAS No. 199735-57-4](/img/structure/B11941332.png)
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is used in various applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline typically involves the diazotization of 2,3-dichloroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include:
Diazotization: 2,3-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-diethylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and pH precisely.
化学反应分析
Types of Reactions
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Depending on the conditions, oxidation can yield various products, including quinones or nitro compounds.
Reduction: Reduction typically results in the formation of 2,3-dichloroaniline and N,N-diethylaniline.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a dye intermediate and in the study of azo compound reactivity.
Biology: The compound can be used in staining techniques for biological specimens.
Medicine: Research into its potential use in drug development and as a model compound for studying azo compound metabolism.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline involves its interaction with various molecular targets. The azo group (N=N) can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylbenzeneamine
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylphenylamine
Uniqueness
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity profiles.
属性
CAS 编号 |
199735-57-4 |
|---|---|
分子式 |
C16H17Cl2N3 |
分子量 |
322.2 g/mol |
IUPAC 名称 |
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-15-7-5-6-14(17)16(15)18/h5-11H,3-4H2,1-2H3 |
InChI 键 |
ARNYCJGWBMBZKM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
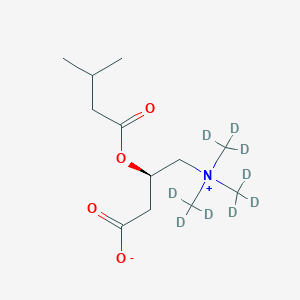
![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)
